3-fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-methoxybenzenesulfonamide

Description

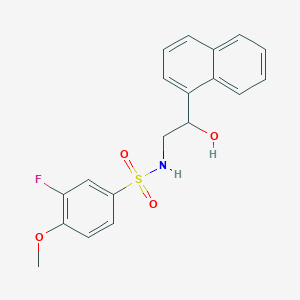

3-Fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-methoxybenzenesulfonamide is a benzenesulfonamide derivative featuring a fluorinated aromatic ring, a methoxy group at the 4-position, and a hydroxyethyl-naphthalene substituent on the sulfonamide nitrogen. This structural combination introduces unique steric, electronic, and solubility properties.

Properties

IUPAC Name |

3-fluoro-N-(2-hydroxy-2-naphthalen-1-ylethyl)-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FNO4S/c1-25-19-10-9-14(11-17(19)20)26(23,24)21-12-18(22)16-8-4-6-13-5-2-3-7-15(13)16/h2-11,18,21-22H,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZZKIOVJTHJWGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=CC3=CC=CC=C32)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-methoxybenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

This structure features a sulfonamide group, which is known for its biological activity, particularly in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with cellular pathways involved in tumor growth and apoptosis.

- Tubulin Inhibition : Similar to other sulfonamide derivatives, this compound may inhibit tubulin polymerization, disrupting microtubule dynamics. This action can lead to cell cycle arrest and apoptosis in cancer cells.

- Apoptosis Induction : The compound has been shown to induce apoptosis through the activation of caspases, particularly caspase 3, which is a key player in the apoptotic pathway.

Biological Activity Data

The following table summarizes the biological activity data of this compound against several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.99 | Inhibition of tubulin polymerization |

| A549 | 0.048 | Induction of apoptosis via caspase activation |

| HeLa | 0.054 | Cell cycle arrest at G2/M phase |

Case Studies

Recent studies have provided insights into the effectiveness of this compound:

- Study on MCF-7 Cells : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 0.99 µM. The study indicated that the compound disrupts microtubule organization, leading to cell cycle arrest and subsequent apoptosis .

- A549 Lung Cancer Model : Another study evaluated the effects on A549 lung adenocarcinoma cells, reporting an IC50 value of 0.048 µM. The compound was found to activate apoptotic pathways and significantly inhibit tubulin assembly, confirming its potential as a therapeutic agent against lung cancer .

Discussion

The findings suggest that this compound possesses promising anticancer properties through multiple mechanisms, including tubulin inhibition and apoptosis induction. These characteristics make it a candidate for further development in cancer therapeutics.

Comparison with Similar Compounds

Comparison with Structural Analogues

Sulfonamide Derivatives with Naphthalene Moieties

(S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide ():

- Structural Differences : The naphthalene group is directly attached to a chiral carbon, forming a branched structure, whereas the target compound has a linear hydroxyethyl linker.

- Physicochemical Properties : The stereochemical purity (99% ee) and optical rotation ([α]D20 +2.5) highlight its enantioselective synthesis, which may differ from the target compound’s synthesis. HPLC retention time (11.1 min) suggests moderate polarity, comparable to the target’s methoxy-fluoro balance .

- Functional Implications : The methyl group on the benzene ring may reduce solubility compared to the target’s hydroxyl group, which enhances hydrophilicity.

3-Methoxy-N-(4-((4-methoxyphenyl)sulfonamido)naphthalen-1-yl)benzenesulfonamide (14d) ():

Fluorinated Sulfonamides

N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide ():

N-[4-(4-Fluorophenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide ():

Naphthalene-Containing Bioactive Compounds

- FDU-NNEI and FDU-PB-22 ():

- Structural Differences : Indole carboxamide/carboxylate derivatives with naphthalene substituents.

- Biological Relevance : These compounds were studied as SARS-CoV-2 inhibitors, suggesting that the naphthalene group in the target compound may similarly enhance interactions with viral proteases or host receptors .

Physicochemical and Spectroscopic Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.